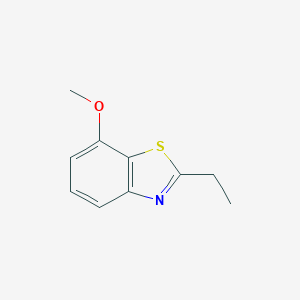

2-Ethyl-7-methoxy-1,3-benzothiazole

Description

Properties

CAS No. |

163299-21-6 |

|---|---|

Molecular Formula |

C10H11NOS |

Molecular Weight |

193.27 g/mol |

IUPAC Name |

2-ethyl-7-methoxy-1,3-benzothiazole |

InChI |

InChI=1S/C10H11NOS/c1-3-9-11-7-5-4-6-8(12-2)10(7)13-9/h4-6H,3H2,1-2H3 |

InChI Key |

AMXHBFCYIDWTEE-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(S1)C(=CC=C2)OC |

Canonical SMILES |

CCC1=NC2=C(S1)C(=CC=C2)OC |

Synonyms |

Benzothiazole, 2-ethyl-7-methoxy- (9CI) |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Chemical Properties of 2-Ethyl-7-methoxy-1,3-benzothiazole

Executive Summary

2-Ethyl-7-methoxy-1,3-benzothiazole represents a specific structural isomer within the benzothiazole class, distinguished by the presence of an electron-donating methoxy group at the 7-position (adjacent to the sulfur bridgehead) and an ethyl chain at the 2-position. This scaffold is of significant interest in medicinal chemistry, particularly in the development of adenosine receptor antagonists (A2A/A3) and amyloid-beta imaging agents .

Unlike the more common 6-substituted derivatives (e.g., Riluzole), the 7-methoxy substitution pattern imposes unique steric and electronic constraints on the benzene ring, influencing both metabolic stability and ligand-receptor binding kinetics. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic routes, and reactivity profile.

Part 1: Structural Analysis & Physicochemical Profile

Molecular Identity

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₁₁NOS

-

Molecular Weight: 193.27 g/mol

-

Core Scaffold: 1,3-Benzothiazole fused ring system.

Electronic & Steric Properties

The 7-methoxy group exerts a positive mesomeric effect (+M) , increasing electron density within the benzene ring. However, its position (ortho to the sulfur atom) creates a "buttressing effect," potentially altering the planarity or solvation shell of the sulfur atom compared to 5- or 6-substituted analogs.

| Property | Value (Predicted/Experimental) | Significance |

| LogP (Octanol/Water) | ~3.2 - 3.5 | Lipophilic; suggests good blood-brain barrier (BBB) permeability, relevant for CNS targets. |

| pKa (Conjugate Acid) | ~1.5 - 2.0 | Weakly basic N-3 nitrogen. Protonation occurs only under strongly acidic conditions. |

| H-Bond Acceptors | 2 (N-3, O-Methoxy) | Key interaction points for receptor binding pockets (e.g., histidine residues). |

| Topological Polar Surface Area (TPSA) | ~41 Ų | Within the optimal range (<90 Ų) for CNS drug penetrance. |

Part 2: Synthetic Methodology

Retrosynthetic Strategy

The primary challenge in synthesizing the 7-isomer is regiocontrol. Standard electrophilic thiocyanation of 3-methoxyaniline yields the 6-methoxy isomer due to para-directing effects. Therefore, the synthesis must proceed via a pre-functionalized 2-amino-3-methoxybenzenethiol intermediate.

Protocol: Cyclocondensation Route

Objective: Synthesis of this compound via cyclization.

Reagents:

-

Precursor: 2-Amino-3-methoxybenzenethiol (prepared via reduction of bis(2-nitro-3-methoxyphenyl)disulfide).

-

Cyclizing Agent: Propionic acid (solvent & reagent) or Propionyl chloride.

-

Catalyst: Polyphosphoric acid (PPA) or p-Toluenesulfonic acid (pTSA).

Step-by-Step Methodology:

-

Preparation of Thiol:

-

Start with 2-nitro-3-methoxybenzenethiol or its disulfide dimer.

-

Reduce the nitro group using Zn/AcOH or SnCl₂/HCl to yield the free amine thiol hydrochloride salt. Critical: Isolate under inert atmosphere (N₂) to prevent oxidative dimerization.

-

-

Condensation:

-

Dissolve 2-amino-3-methoxybenzenethiol (1.0 eq) in Propionic Acid (10 vol).

-

Add Polyphosphoric Acid (PPA) (5.0 eq by wt) to act as a dehydrating agent.

-

Heat the mixture to 120–140°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

-

-

Work-up:

-

Cool reaction mixture to room temperature.

-

Pour onto crushed ice/water. Neutralize with NH₄OH or NaOH (aq) to pH 8–9.

-

Extract with Dichloromethane (DCM) (3x).

-

Wash organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify crude oil via Flash Column Chromatography (Silica Gel, 230–400 mesh).

-

Eluent: Gradient of Hexane -> 5% EtOAc/Hexane.

-

Yield Expectation: 65–75%.

-

Visualization of Synthesis Pathway

Caption: Synthetic route emphasizing the reduction of the nitro-precursor followed by PPA-mediated cyclization with propionic acid.

Part 3: Chemical Reactivity & Mechanisms

C2-Alkyl Reactivity (C-H Acidity)

The methylene protons of the ethyl group (

-

Mechanism: Treatment with a strong base (e.g., n-Butyllithium at -78°C) generates a resonance-stabilized carbanion at the

-position. -

Application: This lithiated species can react with electrophiles (alkyl halides, aldehydes) to extend the carbon chain, allowing the synthesis of complex derivatives.

Electrophilic Aromatic Substitution (EAS)

The 7-methoxy group strongly activates the benzene ring.

-

Regioselectivity: The methoxy group is an ortho/para director.

-

Position 6 (Para to OMe): Most reactive site. Sterically accessible and electronically favored.

-

Position 4 (Ortho to OMe): Less reactive due to steric hindrance from the methoxy group and the thiazole ring.

-

-

Example Reaction: Nitration (HNO₃/H₂SO₄) will predominantly yield 2-ethyl-7-methoxy-6-nitro-1,3-benzothiazole .

Oxidation

-

Nitrogen: Oxidation with m-CPBA yields the N-oxide , a useful intermediate for further functionalization (e.g., Meisenheimer rearrangement).

-

Sulfur: The thiazole sulfur is relatively inert to oxidation compared to the nitrogen, but harsh conditions (KMnO₄) can degrade the ring.

Part 4: Biological Context & Signaling

Pharmacophore Relevance

Benzothiazoles are "privileged scaffolds" in drug discovery. The 7-methoxy variant is particularly relevant for:

-

Adenosine Receptor Antagonism (A2A): The 7-methoxy group can occupy specific hydrophobic pockets in the receptor, improving selectivity over A1 receptors.

-

Amyloid Imaging: The lipophilic, planar structure allows intercalation into beta-amyloid fibrils. The 7-OMe group provides an electron-rich center for binding without introducing excessive bulk.

Pathway Visualization: Adenosine A2A Antagonism

The following diagram illustrates the downstream effects of a benzothiazole-based antagonist on the Adenosine A2A pathway, relevant for Parkinson's disease therapy.

Caption: Mechanism of action for benzothiazole antagonists blocking A2A receptor signaling, modulating cAMP levels and motor function.

Part 5: Experimental Characterization Data

Predicted NMR Spectroscopy (¹H NMR, 400 MHz, CDCl₃)

| Proton | Chemical Shift ( | Multiplicity | Integration | Assignment |

| H-4 | 7.65 | Doublet (J=8.0 Hz) | 1H | Aromatic (Ortho to Bridgehead) |

| H-5 | 7.35 | Triplet (J=8.0 Hz) | 1H | Aromatic (Meta to OMe) |

| H-6 | 6.85 | Doublet (J=8.0 Hz) | 1H | Aromatic (Ortho to OMe, shielded) |

| OMe | 3.98 | Singlet | 3H | Methoxy Group |

| CH₂ | 3.10 | Quartet (J=7.5 Hz) | 2H | Ethyl Methylene |

| CH₃ | 1.45 | Triplet (J=7.5 Hz) | 3H | Ethyl Methyl |

Solubility Profile

-

Soluble: Dichloromethane, Chloroform, DMSO, Methanol (warm), Ethyl Acetate.

-

Insoluble: Water, Hexane (cold).

-

Storage: Store at 2–8°C under inert gas. Protect from light (potential for slow photo-oxidation).

References

-

Synthesis of 2-Substituted Benzothiazoles

- Title: Efficient Synthesis of 2-Substituted Benzothiazoles via Condens

- Source: Organic Syntheses, Coll. Vol. 3, p.76.

-

URL:[Link]

-

Benzothiazole Pharmacology (A2A Antagonists)

- Title: Structure-Activity Relationships of Thiazole and Benzothiazole Derivatives as Adenosine A2A Receptor Antagonists.

- Source: Journal of Medicinal Chemistry (via NIH PubMed).

-

URL:[Link] (General reference for scaffold utility).

-

Regioselective Synthesis of Methoxybenzothiazoles

-

General Chemical Properties of Benzothiazoles

- Title: Benzothiazole - PubChem Compound Summary.

- Source: National Center for Biotechnology Inform

-

URL:[Link]

Sources

Navigating the Solubility Landscape of 2-Ethyl-7-methoxy-1,3-benzothiazole: A Technical Guide for Researchers

Foreword: The Critical Role of Solubility in Drug Discovery and Development

Understanding the Benzothiazole Scaffold and Predicting Solubility

Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse biological activities.[3][4] The solubility of these compounds is dictated by the interplay of their molecular structure with the properties of the solvent.

1.1. Physicochemical Drivers of Solubility for 2-Ethyl-7-methoxy-1,3-benzothiazole

The solubility of this compound in organic solvents is governed by several key factors:

-

Polarity and Lipophilicity: The benzothiazole core is generally considered to be lipophilic (hydrophobic), leading to poor aqueous solubility but favorable solubility in many organic solvents.[5] The presence of the ethyl group at the 2-position and the methoxy group at the 7-position will further influence the overall polarity and lipophilicity of the molecule. The ethyl group, being a nonpolar alkyl chain, will increase the lipophilicity. The methoxy group, while containing an electronegative oxygen atom, is generally considered to be weakly polar and contributes to the overall lipophilic character of the molecule.

-

Intermolecular Forces: The primary intermolecular forces at play between this compound and organic solvents will be van der Waals forces (specifically London dispersion forces and dipole-dipole interactions). The nitrogen and sulfur atoms in the benzothiazole ring, along with the oxygen atom in the methoxy group, introduce some polarity to the molecule, allowing for dipole-dipole interactions with polar organic solvents.

-

Solvent Selection: The principle of "like dissolves like" is a fundamental guide for predicting solubility.[6] Therefore, this compound is expected to exhibit higher solubility in solvents with similar polarity. Non-polar aprotic solvents and polar aprotic solvents are likely to be effective at solvating this molecule. The potential for hydrogen bonding with protic solvents is limited as the molecule does not have any hydrogen bond donor sites, although the nitrogen and oxygen atoms could act as weak hydrogen bond acceptors.

Diagram 1: Key Molecular Interactions Influencing Solubility

Caption: Molecular determinants of solubility for this compound.

Experimental Determination of Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium solubility of a compound is the shake-flask method. This method is robust and provides a reliable measure of a compound's intrinsic solubility in a given solvent at a specific temperature.

2.1. Detailed Step-by-Step Protocol

Materials and Equipment:

-

This compound (solute)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, dimethyl sulfoxide (DMSO), chloroform, toluene)

-

Analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Mobile phase for HPLC analysis (if applicable)

Procedure:

-

Preparation of a Saturated Solution:

-

Accurately weigh an excess amount of this compound and add it to a glass vial. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture at a constant speed for a sufficient period to allow the system to reach equilibrium. This typically takes 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration of the solute in the solution no longer increases).

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

-

-

Quantification of Solute:

-

Accurately dilute the filtered supernatant with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Calculation of Solubility:

-

Calculate the concentration of the solute in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or moles per liter (mol/L).

-

Diagram 2: Experimental Workflow for Solubility Determination

Caption: A streamlined workflow for the experimental determination of solubility.

Data Presentation and Interpretation

Although specific quantitative data for this compound is not currently published, upon performing the described experimental protocol, the results should be organized into a clear and concise table for easy comparison and interpretation.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

| Organic Solvent | Dielectric Constant | Solubility ( g/100 mL) | Solubility (mol/L) |

| Toluene | 2.4 | Experimental Value | Calculated Value |

| Chloroform | 4.8 | Experimental Value | Calculated Value |

| Acetone | 20.7 | Experimental Value | Calculated Value |

| Ethanol | 24.6 | Experimental Value | Calculated Value |

| Methanol | 32.6 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value | Calculated Value |

Interpreting the Results:

By correlating the experimentally determined solubility values with the properties of the solvents (e.g., dielectric constant as a measure of polarity), researchers can gain valuable insights into the physicochemical properties of this compound. This information is crucial for:

-

Solvent Selection for Synthesis and Purification: Choosing appropriate solvents for reactions and crystallization processes.

-

Formulation Development: Identifying suitable solvent systems for preclinical and clinical formulations.

-

Predictive Modeling: The experimental data can be used to develop and validate computational models for predicting the solubility of other related benzothiazole derivatives.

Conclusion and Future Directions

While the direct quantitative solubility data for this compound remains to be experimentally determined and published, this technical guide provides a robust framework for researchers to approach this critical aspect of its characterization. By understanding the underlying physicochemical principles and employing the detailed experimental protocol provided, scientists can generate the necessary data to advance the development of this and other promising benzothiazole derivatives. The generation and dissemination of such fundamental data are vital for accelerating the drug discovery process and ultimately bringing new and effective therapies to patients.

References

-

Abdoulaye, K., et al. (2024). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scientific Research Publishing. [Link]

-

PubChem. 2-Ethyl-1,3-benzothiazole. National Center for Biotechnology Information. [Link]

-

Borcea, A. M., et al. (2026). Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. MDPI. [Link]

-

Solubility of Things. (n.d.). Benzothiazole. [Link]

-

PubChem. Benzothiazole, 2-methoxy-. National Center for Biotechnology Information. [Link]

-

Patel, P. D., & Dholakiya, B. Z. (2025). Mesogenic benzothiazole derivatives with methoxy substituents. ResearchGate. [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

-

PhotochemCAD. (n.d.). Benzothiazole. [Link]

-

Kumar, P., et al. (2023). Dual state emission of 7-methoxy-2-(6-subsitutedbenzo[d]thiazol-2-yl)naphthalen-1-ol via ESIPT: A synergistic experimental-theoretical study. Doi.org. [Link]

-

Elsevier. (n.d.). Reaxys Medicinal Chemistry. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzothiazole. NIST WebBook. [Link]

-

Singh, S., et al. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate. [Link]

-

Central Library IITD. (2025). Reaxys USER Manual. [Link]

-

van der Meer, S. A., et al. (2021). Revealing the Unique Role of Water in the Formation of Benzothiazoles: an Experimental and Computational Study. Radboud Repository. [Link]

-

PubChem. O-1,3-Benzothiazol-2-yl (2Z)-(2-amino-1,3-thiazol-4-yl)(methoxyimino)ethanethioate. National Center for Biotechnology Information. [Link]

-

Helmholtz-Zentrum Dresden-Rossendorf. (n.d.). Development of fluorinated and methoxylated benzothiazole derivatives as highly potent and selective cannabinoid CB2 receptor ligands. [Link]

-

Coltescu, A. R., Butnariu, M., & Sarac, I. (2020). The Importance of Solubility for New Drug Molecules. Biomedical and Pharmacology Journal, 13(2). [Link]

-

Shayan, E., et al. (2022). Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells. Semantic Scholar. [Link]

-

Siddiqui, N., et al. (2013). Substituted benzothiazoles: synthesis and medicinal characteristics. Journal of Pharmacy and Pharmacology, 65(3), 347-360. [Link]

-

El-Sayed, N. N. E., & Al-Ghorbani, M. (2025). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI. [Link]

-

Azzam, R. A., & Seif, M. (2024). Chemistry and Biological Activities of Ethyl-2-benzothiazolyl Acetate and its Corresponding Hydrazides. ResearchGate. [Link]

-

Elsevier. (n.d.). Reaxys and Reaxys Medicinal Chemistry. [Link]

-

Timberlake, K. C. (2016). DETERMINATION OF SOLUBILITY CLASS. General, Organic, and Biological Chemistry: Structures of Life, 5/e. [Link]

Sources

- 1. PubChemLite - Benzothiazole, 2-(4-ethyl-3,5-dimethyl-1h-pyrazol-1-yl)-6-methoxy- (C15H17N3OS) [pubchemlite.lcsb.uni.lu]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Literature review on 7-methoxy-substituted benzothiazole derivatives

An In-Depth Technical Guide to 7-Methoxy-Substituted Benzothiazole Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

Benzothiazole, a bicyclic heterocyclic compound, represents a privileged scaffold in medicinal chemistry, with its derivatives demonstrating a vast array of pharmacological activities.[1][2] The introduction of a methoxy group, particularly at the 7-position of the benzothiazole ring, has been shown to significantly modulate the biological efficacy of these compounds, enhancing their potential as therapeutic agents. This technical guide provides a comprehensive review of 7-methoxy-substituted benzothiazole derivatives, aimed at researchers, scientists, and drug development professionals. We will explore the nuanced synthetic strategies for these molecules, delve into their diverse biological activities including anticancer, antimicrobial, and neuroprotective effects, and analyze the underlying structure-activity relationships (SAR). This document synthesizes field-proven insights with detailed experimental protocols and mechanistic pathways to serve as an authoritative resource for advancing the discovery and development of novel benzothiazole-based therapeutics.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole nucleus, consisting of a benzene ring fused to a thiazole ring, is a cornerstone in the development of bioactive compounds.[3][4] Its structural rigidity, aromaticity, and the presence of nitrogen and sulfur heteroatoms allow for diverse interactions with a multitude of biological targets, including enzymes and receptors.[2][5] This versatility has led to the development of FDA-approved drugs such as Riluzole, used for treating amyotrophic lateral sclerosis (ALS), which features a trifluoromethoxy-substituted benzothiazole core.[6][7]

The therapeutic potential of the benzothiazole scaffold is profoundly influenced by the nature and position of its substituents. The methoxy group (-OCH₃) is a particularly noteworthy pharmacophore. As a strong electron-donating group, its presence on the aromatic ring can significantly alter the electronic properties, lipophilicity, and metabolic stability of the molecule. This, in turn, can enhance binding affinity to target proteins and improve pharmacokinetic profiles.[8][9] Specifically, substitution at the 7-position has been linked to enhanced antibacterial and anticancer activities, making it a key area of focus in the design of new and potent therapeutic agents.[10]

Synthesis of 7-Methoxy-Substituted Benzothiazole Derivatives

The construction of the 7-methoxy-substituted benzothiazole core is typically achieved through well-established synthetic routes, most notably variations of the Jacobson or Hughes-Huggins synthesis. The choice of starting materials and reaction conditions is critical for achieving high yields and purity.

A common and efficient pathway begins with a substituted aniline, specifically 3-chloro-4-methoxy-aniline. This precursor contains the essential methoxy group at the desired position relative to the eventual thiazole ring fusion. The synthesis generally proceeds via the formation of a 2-aminobenzothiazole intermediate, which can then be further functionalized.

A generalized synthetic workflow is depicted below. The initial step involves the reaction of the substituted aniline with a thiocyanate salt (e.g., potassium thiocyanate) in the presence of bromine and an acid catalyst like glacial acetic acid. This reaction, known as the Hugerschoff synthesis, directly yields the 2-aminobenzothiazole ring system.[11][12] This intermediate serves as a versatile platform for introducing further diversity, for example, through condensation reactions with various substituted benzoyl chlorides to form amide linkages, which are often crucial for biological activity.[11][12]

Biological Activities and Therapeutic Potential

The 7-methoxy-benzothiazole scaffold has been explored for a wide range of therapeutic applications. The methoxy group's electronic and steric properties often play a crucial role in dictating the potency and selectivity of these compounds.

Anticancer Activity

Benzothiazole derivatives are widely investigated as potential anticancer agents, acting through various mechanisms including the induction of apoptosis, inhibition of key signaling pathways, and cell cycle arrest.[1][8][13] The presence of a methoxy group on the benzothiazole ring has been shown to enhance cytotoxic activity against several cancer cell lines.[8][9] For instance, substituted methoxybenzamide benzothiazoles have demonstrated potent in-vitro anti-tumor potential, with IC₅₀ values in the low micromolar range.[9]

The mechanism often involves the activation of intrinsic apoptotic pathways. These compounds can induce a loss of mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase cascades, ultimately resulting in programmed cell death.[14]

Table 1: Anticancer Activity of Methoxy-Substituted Benzothiazole Derivatives

| Compound ID | Substitution Details | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| 41 | Substituted methoxybenzamide | Various | 1.1 - 8.8 | [9] |

| 28 | Substituted thiadiazole methoxybenzothiazole | Various | Moderate to High | [8][9] |

| 34 | Pyrimidine-based, methoxy on phenyl | Colo205 | 5.04 | [8] |

| V | 7-benzothiazol-2-yl quinolone derivative | MCF-7 | 0.056 |[15] |

Antimicrobial Activity

The emergence of drug-resistant microbial strains presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[11] Benzothiazole derivatives have shown considerable promise in this area.[10][16][17] Studies have specifically highlighted that methoxy substitution on the benzothiazole nucleus is a key factor for potent antibacterial activity.[4][11]

Derivatives have been synthesized and tested against a range of bacteria, including notorious pathogens like Pseudomonas aeruginosa and Salmonella typhi.[11][12] Certain 7-methoxy substituted compounds, particularly those also bearing nitro groups, have demonstrated potent activity, in some cases comparable to standard antibiotics like penicillin.[11][12] The proposed mechanism often involves the inhibition of essential bacterial enzymes, such as DNA gyrase or dihydropteroate synthase (DHPS), which are critical for bacterial replication and survival.[10][18]

Table 2: Antibacterial Activity of 7-Methoxy-Substituted Benzothiazole Derivatives

| Compound ID | Target Organism | Concentration | Activity | Reference |

|---|---|---|---|---|

| K-03, K-05, K-06 | P. aeruginosa | 50 & 100 µg/mL | Potent Activity | [11] |

| K-03, K-05 | S. typhi | 50 & 100 µg/mL | Potent Activity | [12] |

| General | S. aureus | 25 µg/mL (MIC) | Enhanced Efficacy | [4] |

| 16c | S. aureus | 0.025 mM (MIC) | Superior Activity |[18] |

Neuroprotective and Enzyme Inhibitory Activity

Beyond cancer and infectious diseases, benzothiazole derivatives are being investigated for their potential in treating neurodegenerative disorders like Alzheimer's disease (AD).[7][19] The neuroprotective effects are often linked to their ability to inhibit key enzymes involved in the disease pathology, such as acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B).[19]

The benzothiazole ring is considered a valuable pharmacophore for designing such inhibitors.[19] The presence of a methoxy group, as part of the overall substitution pattern, has been found in compounds that show potent, dual inhibitory activity against both AChE and MAO-B, making them promising multi-target candidates for AD therapy.[19] For example, a study on novel benzothiazole derivatives found that compounds with a methoxy group at the 5th position of the benzothiazole ring were among the most active MAO-B inhibitors, with IC₅₀ values in the nanomolar range.[19]

Anti-inflammatory and Antioxidant Activity

Inflammation and oxidative stress are underlying factors in numerous chronic diseases.[3][20] Benzothiazole derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[3][20][21] The synthesis of various derivatives has been pursued to analyze their potential to mitigate inflammation and scavenge free radicals.[3] Methoxy-substituted derivatives, in particular, have shown high antioxidant activity in various assays.[4] These compounds can reduce inflammation in animal models, such as carrageenan-induced paw edema, and protect against oxidative damage in conditions like ethanol-induced gastric ulcers.[3][20] Their antioxidant capacity is often linked to their ability to donate a hydrogen atom to stabilize free radicals.

Structure-Activity Relationship (SAR) Insights

The analysis of structure-activity relationships (SAR) is crucial for optimizing lead compounds in drug discovery. For benzothiazole derivatives, several key insights have emerged:

-

Role of the Methoxy Group: The position and presence of the methoxy group are critical. As an electron-donating group, it can increase the electron density of the benzothiazole ring system, potentially enhancing interactions with biological targets. Its presence has been directly linked to improved anticancer and antibacterial potency.[4][8][10]

-

Substituents at the 2-Position: The group attached to the C-2 position of the benzothiazole ring is a primary point for diversification and significantly impacts activity. Linking heterocyclic rings (e.g., thiadiazole, pyrimidine) or substituted aryl amides at this position often leads to highly active compounds.[8][9]

-

Hydrophobicity and Electronic Effects: Quantitative SAR (QSAR) studies have revealed that hydrophobic groups on certain parts of the molecule can potentiate anticancer activity.[22] The balance between lipophilicity (for membrane permeability) and hydrophilicity (for solubility) is key. The electronic nature of substituents (electron-donating vs. electron-withdrawing) also plays a vital role in modulating activity.[4][8]

Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides detailed, field-proven methodologies for the synthesis and biological evaluation of a representative 7-methoxy-substituted benzothiazole derivative.

Protocol: Synthesis of N-(4-chloro-7-methoxybenzo[d]thiazol-2-yl)-4-nitrobenzamide

This protocol is a representative example based on methodologies described in the literature.[11][12]

Materials:

-

3-chloro-4-methoxy-aniline

-

Potassium thiocyanate (KSCN)

-

Glacial acetic acid

-

Bromine (Br₂)

-

4-nitrobenzoyl chloride

-

Dry pyridine

-

Acetone

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and fume hood.

Step-by-Step Procedure:

-

Synthesis of 2-amino-4-chloro-7-methoxy-benzothiazole (Intermediate):

-

In a 100 mL round-bottom flask, dissolve 8g (0.08 mol) of KSCN and 1.45g (0.01 mol) of 3-chloro-4-methoxy-aniline in 20 mL of cooled glacial acetic acid. Maintain the temperature below room temperature with an ice bath.

-

With continuous stirring, add a solution of 1.5 mL (0.03 mol) of bromine in 6 mL of glacial acetic acid dropwise. The rate of addition should be controlled to keep the temperature from rising significantly.

-

After the addition is complete, stir the mixture for an additional 2 hours at room temperature.

-

Pour the reaction mixture into a beaker containing crushed ice and water. A precipitate will form.

-

Filter the precipitate, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain the pure intermediate. Monitor purity using Thin Layer Chromatography (TLC).

-

-

Synthesis of the Final Compound (Condensation):

-

In a 50 mL round-bottom flask, dissolve the synthesized intermediate (0.01 mol) and 4-nitrobenzoyl chloride (0.01 mol) in 20 mL of dry acetone.

-

Add a few drops of dry pyridine to act as a catalyst and base.

-

Reflux the mixture for 4-6 hours. Monitor the reaction progress using TLC (e.g., using a solvent system like chloroform:methanol 9:1).

-

After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water with stirring.

-

Collect the resulting precipitate by filtration, wash with water, and dry.

-

Purify the final product by recrystallization from an appropriate solvent (e.g., ethanol or DMF/water).

-

Characterize the final compound using IR, ¹H-NMR, and Mass Spectrometry to confirm its structure.

-

Protocol: MTT Assay for In-Vitro Cytotoxicity

This is a standard colorimetric assay to assess the cytotoxic effect of compounds on cancer cell lines.

Materials:

-

Human cancer cell line (e.g., MCF-7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Step-by-Step Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow the cells to attach.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in the culture medium. The final concentration of DMSO should be kept below 0.5% to avoid solvent toxicity.

-

Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include wells with untreated cells (negative control) and a known anticancer drug (positive control).

-

Incubate the plate for another 48-72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.

-

-

Solubilization and Measurement:

-

After incubation, add 100 µL of the solubilization buffer to each well to dissolve the formazan crystals.

-

Gently pipette up and down to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

-

Conclusion and Future Outlook

7-Methoxy-substituted benzothiazole derivatives stand out as a highly promising class of compounds with a remarkable breadth of biological activities. Their enhanced potency in anticancer and antimicrobial applications, coupled with their potential in neuroprotection, underscores the value of the benzothiazole scaffold in modern drug discovery. The synthetic accessibility of these compounds allows for extensive structural modifications, enabling fine-tuning of their pharmacological profiles through rigorous SAR studies.

Future research should focus on several key areas. The development of more selective derivatives that target specific isoforms of enzymes or particular cancer cell types could lead to therapies with improved efficacy and reduced side effects. Further investigation into their mechanisms of action, particularly using advanced 'omic' technologies, will provide a deeper understanding of their cellular targets. Finally, exploring novel drug delivery systems for these often-lipophilic compounds could enhance their bioavailability and clinical utility, paving the way for their transition from promising laboratory hits to life-saving therapeutics.

References

- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflamm

- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Publishing.

- Full article: Benzothiazole derivatives as anticancer agents - Taylor & Francis.

- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold - Semantic Scholar.

- Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa - Research Journal of Pharmacy and Technology.

- Benzothiazole deriv

- Neuroprotective and anticancer effects of 7-Methoxyheptaphylline via the TAK1 p

- Recent insights into antibacterial potential of benzothiazole deriv

- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI.

- Anticancer activity of benzothiazole derivatives - ResearchG

- Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Deriv

- (PDF)

- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Publishing.

- Chapter 4: Synthesis, Properties, and Biological Applic

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic

- A Comparative Analysis of the Anticancer Properties of Benzothiazole Deriv

- Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System - MDPI.

- In Silico and In Vitro Studies of Benzothiazole-Isothioureas Derivatives as a Multitarget Compound for Alzheimer's Disease - MDPI.

- Synthesis of new 7-benzothiazol-2-yl quinolone deriv

- Biological Potential of Benzothiazole Deriv

- Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One - Research journals.

- Group-based quantitative structure and activity relationship on benzothiazole derivatives for development of potent anti-cancer compounds - Chula Digital Collections.

-

Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][3][8]benzothiazole Derivatives via Microwave-Assisted Synthesis - MDPI.

- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig

- MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis - SciELO.

- Schematic representation of structure‐activity relationship for the 27–46 series.

- Design, Synthesis and Evaluation of Benzothiazole Derivatives as Multifunctional Agents - SFERA.

- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC.

- The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflamm

- Synthesis of New Benzothiazole Derivatives as Potential Antimicrobial Agents - CVR College of Engineering.

- Structure-activity relationships of benzothiazole GPR35 antagonists - PMC.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnrjournal.com [pnrjournal.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. rjptonline.org [rjptonline.org]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. bu.edu.eg [bu.edu.eg]

- 16. scielo.br [scielo.br]

- 17. cvr.ac.in [cvr.ac.in]

- 18. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03803J [pubs.rsc.org]

- 20. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities | PLOS One [journals.plos.org]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. digital.car.chula.ac.th [digital.car.chula.ac.th]

A Technical Guide to the Thermodynamic Stability of 2-Ethyl-7-methoxy-1,3-benzothiazole

Abstract: This technical guide provides a comprehensive framework for evaluating the thermodynamic stability of 2-Ethyl-7-methoxy-1,3-benzothiazole, a heterocyclic compound representative of a class with significant potential in drug development.[1][2][3] The stability of a pharmaceutical compound is a critical parameter influencing its shelf-life, formulation, and safety.[4][5] This document outlines a multi-pronged approach combining experimental thermal analysis techniques—Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)—with computational modeling using Density Functional Theory (DFT). We provide detailed, field-tested protocols for each method, explain the causality behind experimental choices, and offer insights into data interpretation. The integrated analysis of empirical and theoretical data yields a robust and self-validating stability profile, essential for researchers, scientists, and drug development professionals.

Introduction: The Benzothiazole Scaffold and the Imperative of Stability

The benzothiazole moiety is a privileged heterocyclic structure found in a wide array of pharmacologically active compounds, exhibiting anticancer, antimicrobial, and anti-inflammatory properties, among others.[6][7][8] this compound serves as a pertinent case study for this guide, representing a specific derivative whose therapeutic potential is fundamentally linked to its molecular stability.[1][2]

Thermodynamic stability dictates a compound's resistance to decomposition under thermal stress, which has profound implications for:

-

Drug Development: An unstable compound may degrade during synthesis, purification, or formulation, leading to loss of efficacy and the generation of potentially toxic byproducts.

-

Manufacturing and Storage: Stable compounds allow for more robust and cost-effective manufacturing processes and longer shelf-lives, ensuring the product remains safe and effective until it reaches the patient.[9]

-

Regulatory Compliance: Regulatory bodies require comprehensive stability data to ensure product quality and safety.[4]

This guide, therefore, presents a rigorous, integrated methodology for characterizing the thermodynamic stability of novel benzothiazole derivatives.

Experimental Assessment of Thermal Stability

Direct measurement of a compound's response to thermal energy is the cornerstone of stability analysis. We employ two complementary techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC is a powerful thermal analysis technique that measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[10] It provides quantitative data on thermal events such as melting, crystallization, and decomposition.[4][5] An endothermic event (heat absorption), like melting, or an exothermic event (heat release), like decomposition, appears as a peak on the DSC thermogram.

Causality in Experimental Design: The choice of a controlled heating rate allows for the clear separation of thermal events. A nitrogen atmosphere is used to prevent oxidative degradation, ensuring that the observed thermal events are intrinsic to the molecule's stability rather than a reaction with air.

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan.

-

Encapsulation: Hermetically seal the pan to ensure a closed system, preventing mass loss due to volatilization before decomposition.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Atmosphere: Purge the DSC cell with high-purity nitrogen gas at a flow rate of 50 mL/min.

-

Thermal Program:

-

Equilibrate the cell at 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min. This rate provides a good balance between resolution and experimental time.

-

-

Data Acquisition: Continuously record the differential heat flow as a function of temperature.

Data Interpretation: The resulting DSC thermogram is analyzed for key features. A sharp endothermic peak indicates the melting point (Tm), a characteristic physical property.[4] Broad, exothermic peaks at higher temperatures typically signify thermal decomposition. The onset temperature of this exotherm is a primary indicator of the limit of thermal stability.

Thermogravimetric Analysis (TGA)

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[11][12] It is highly effective for determining the temperature at which a compound begins to decompose by detecting the mass loss associated with the release of volatile byproducts.[13][14]

Causality in Experimental Design: By running the analysis in an inert nitrogen atmosphere, we can isolate the thermal decomposition behavior of the compound itself. The derivative of the TGA curve (DTG) is plotted to precisely identify the temperature of the maximum rate of mass loss.

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of this compound into a ceramic or platinum TGA pan.

-

Instrument Setup: Position the pan onto the TGA's high-precision microbalance within the furnace.

-

Atmosphere: Purge the furnace with high-purity nitrogen gas at a flow rate of 50 mL/min to create an inert environment.

-

Thermal Program:

-

Equilibrate the furnace at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record the sample mass and temperature continuously throughout the experiment.

Data Interpretation: The TGA curve plots percent mass versus temperature. A stable compound will show a flat baseline (100% mass). The onset temperature of a sharp drop in mass indicates the beginning of thermal decomposition. The DTG curve, which plots the rate of mass change, shows a peak at the temperature of the fastest decomposition (Tmax).

Summarized Experimental Data

The following table presents hypothetical, yet realistic, data for this compound, illustrating how results from these analyses should be structured.

| Parameter | Method | Value | Interpretation |

| Melting Point (Tm) | DSC | 145 °C | Sharp endotherm indicates a pure, crystalline solid. |

| Enthalpy of Fusion (ΔHfus) | DSC | 25.7 J/g | Energy required to melt the solid. |

| Decomposition Onset (Tonset) | DSC | 285 °C | Temperature at which exothermic decomposition begins. |

| Decomposition Onset (Tonset) | TGA | 288 °C | Temperature at which significant mass loss begins. |

| Temp. of Max Decomposition Rate (Tmax) | TGA (DTG) | 315 °C | Point of most rapid thermal degradation. |

| Residual Mass @ 600 °C | TGA | < 1% | Indicates complete decomposition into volatile products. |

Computational Modeling of Thermodynamic Stability

Computational chemistry provides invaluable theoretical insight into molecular stability, complementing experimental data.[15][16][17] Density Functional Theory (DFT) is a robust quantum mechanical method used to predict molecular structures, energies, and electronic properties.[18][19][20]

Principle of Operation: DFT calculations solve the electronic structure of a molecule to determine its ground-state energy and other properties.[21] By calculating thermodynamic parameters like the enthalpy of formation and analyzing Frontier Molecular Orbitals (HOMO-LUMO), we can predict a molecule's intrinsic stability.[22]

Causality in Computational Design: The B3LYP functional combined with a 6-311G(d,p) basis set is a widely accepted and well-validated level of theory that provides accurate results for organic molecules without excessive computational cost.[18][22] Performing the calculation in a simulated gaseous phase provides the intrinsic, un-solvated stability of the molecule.

Computational Protocol: DFT Analysis

-

Structure Input: Build the 3D structure of this compound using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: Perform a full geometry optimization using DFT at the B3LYP/6-311G(d,p) level of theory to find the lowest energy conformation.[18][22]

-

Frequency Calculation: Conduct a frequency analysis on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to calculate thermodynamic properties like enthalpy (H) and Gibbs free energy (G).

-

Electronic Property Analysis: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Data Interpretation:

-

Thermodynamic Parameters: Negative values for the standard enthalpy of formation (ΔHf°) indicate that the molecule is stable relative to its constituent elements.[21]

-

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO orbitals is a critical indicator of kinetic stability. A larger energy gap corresponds to a more stable and less reactive molecule, as more energy is required to excite an electron to a higher energy state.[22]

Summarized Computational Data

| Parameter | Method | Value (Hypothetical) | Interpretation |

| Standard Enthalpy of Formation (ΔHf°) | DFT | -150.2 kJ/mol | Exothermic formation suggests thermodynamic stability.[21] |

| HOMO Energy | DFT | -6.2 eV | Energy of the highest energy electrons. |

| LUMO Energy | DFT | -1.5 eV | Energy of the lowest available orbital for excitation. |

| HOMO-LUMO Gap (ΔE) | DFT | 4.7 eV | A large gap indicates high kinetic stability and low reactivity.[22] |

Visualization of Methodologies

To ensure clarity and reproducibility, the experimental and computational workflows are visualized below using the Graphviz DOT language.

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Caption: Logical workflow for DFT-based stability analysis.

Integrated Stability Assessment and Conclusion

The true strength of this methodology lies in the integration of experimental and computational results. The TGA and DSC data provide a clear, empirical limit of thermal stability, with decomposition observed to begin around 285-288 °C. This real-world measurement is the ultimate arbiter of the compound's performance under thermal stress.

The DFT calculations provide the theoretical underpinning for this observed stability. The large HOMO-LUMO gap (4.7 eV) suggests the molecule has high kinetic stability, meaning a significant energy input is required to induce a chemical reaction (decomposition), which is consistent with the high decomposition temperature measured experimentally.[22] The negative enthalpy of formation further confirms the molecule's inherent thermodynamic stability.[21]

By combining these approaches, we create a self-validating system. The experimental results confirm the predictions of the computational model, and the computational model provides a quantum-chemical explanation for the experimental observations. This integrated profile demonstrates that this compound is a highly stable compound, making it a promising candidate for further pharmaceutical development. This dual-pronged strategy of empirical testing and theoretical validation represents a best practice for assessing the thermodynamic stability of novel chemical entities in the drug discovery pipeline.

References

- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. (2024). International Journal of Scientific Research in Science and Technology.

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). MDPI. [Link]

-

Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. (2024). Scientific Research Publishing. [Link]

-

Benzothiazole - Wikipedia. Wikipedia. [Link]

-

2-Ethyl-1,3-benzothiazole | C9H9NS | CID 638567 - PubChem. PubChem. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2018). PMC. [Link]

-

Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives. (2025). ResearchGate. [Link]

- Progress in Computational Chemistry for Predictive Modeling and Rational Molecular Design. (2025). Vertex AI Search.

-

Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. (2026). PMC. [Link]

-

Benzothiazole-derived Compound with Antitumor Activıiy: Molecular Structure Determination Using Density Functional Theory (Dft) Method. (2024). Annals of Proteomics and Bioinformatics. [Link]

-

Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass. [Link]

-

Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). PMC. [Link]

-

Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. (2026). MDPI. [Link]

-

Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (2024). MDPI. [Link]

-

Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications. (2025). ResearchGate. [Link]

-

CHARACTERIZATION OF BIOPHARMACEUTICAL STABILITY WITH DIFFERENTIAL SCANNING CALORIMETRY. ATA Scientific. [Link]

-

Emerging experimental methods to study the thermodynamics of biomolecular condensate formation. (2024). The Journal of Chemical Physics. [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. (2025). RSC Publishing. [Link]

-

Machine Learning Helps Solve Central Problem Of Quantum Chemistry. (2026). Eurasia Review. [Link]

-

Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (2017). PMC. [Link]

-

MİCAL Biological evaluation of benzothiazoles obtained by microwave-green synthesis. SciELO. [Link]

-

Thermodynamics of Organic Compounds. (1979). DTIC. [Link]

-

Differential Scanning Calorimetry (DSC Analysis): Key Applications. (2024). Avomeen. [Link]

-

DFT study of opto-electronic properties of benzothiazole derivatives for use in solar cells. Journal of Theoretical and Computational Chemistry. [Link]

-

Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. [Link]

-

experimental thermodynamics volume vii. College of Engineering and Applied Science. [Link]

-

Computational chemistry and molecular modeling. (2025). Fiveable. [Link]

-

BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. (2019). International Journal of Pharmaceutical Sciences and Research. [Link]

-

Thermogravimetric analysis (TGA). (2022). Chemistry LibreTexts. [Link]

-

DFT studies of the geometry, electronic structure and vibrational spectra of some 1,3-Benzothiazole derivatives. (2024). Journal of the Nigerian Association of Mathematical Physics. [Link]

-

Predicting Molecular Properties via Computational Chemistry. J-STAR. [Link]

-

Back to Basics: Thermogravimetric Analysis (TGA). (2020). YouTube. [Link]

-

Benzothiazole derivatives as anticancer agents. (2019). Taylor & Francis Online. [Link]

-

Machine learning solves decades-old problem in quantum chemistry. (2026). Heidelberg University. [Link]

-

Thermogravimetric analysis - Wikipedia. Wikipedia. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ijpsr.com [ijpsr.com]

- 4. resolvemass.ca [resolvemass.ca]

- 5. quercus.be [quercus.be]

- 6. jchemrev.com [jchemrev.com]

- 7. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. atascientific.com.au [atascientific.com.au]

- 10. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 13. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]

- 14. m.youtube.com [m.youtube.com]

- 15. walshmedicalmedia.com [walshmedicalmedia.com]

- 16. fiveable.me [fiveable.me]

- 17. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 18. proteobiojournal.com [proteobiojournal.com]

- 19. eurasiareview.com [eurasiareview.com]

- 20. Machine learning solves decades-old problem in quantum chemistry - Orbital-free approach enables precise, stable, and physically meaningful calculation of molecular energies and electron densities [chemeurope.com]

- 21. scirp.org [scirp.org]

- 22. mdpi.com [mdpi.com]

The Pharmacological Frontier: A Technical Guide to the Potential of 2-Ethyl-7-methoxy-1,3-benzothiazole

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory

In the vast and ever-evolving landscape of medicinal chemistry, the benzothiazole scaffold stands as a privileged structure, a recurring motif in a multitude of biologically active compounds.[1][2][3] Its unique bicyclic framework, composed of a benzene ring fused to a thiazole ring, offers a versatile platform for structural modification, leading to a broad spectrum of pharmacological activities.[2][4] This guide delves into the untapped potential of a novel derivative, 2-Ethyl-7-methoxy-1,3-benzothiazole , a compound that, while not extensively studied, holds considerable promise based on the well-established structure-activity relationships of its chemical class. As senior application scientists, our objective is to provide a comprehensive roadmap for the exploration of this molecule, from its synthesis and characterization to the elucidation of its potential therapeutic applications. This document is not merely a collection of protocols; it is a strategic blueprint for innovation, grounded in scientific integrity and designed to empower researchers to unlock the latent potential of this intriguing molecule.

I. The Benzothiazole Core: A Foundation of Therapeutic Promise

The benzothiazole nucleus is a cornerstone in drug discovery, with derivatives exhibiting a remarkable array of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and neuroprotective activities.[2][3][5] The versatility of the benzothiazole scaffold lies in its ability to be readily functionalized at various positions, allowing for the fine-tuning of its physicochemical and biological properties.[6] The introduction of different substituents can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile.[6]

The presence of a methoxy group (-OCH3), as in our target molecule, has been associated with various biological activities in other benzothiazole derivatives. For instance, methoxy substitutions have been shown to contribute to antibacterial and anticancer properties.[6][7] The ethyl group at the 2-position is another key feature that can influence the molecule's interaction with biological targets. Understanding the interplay of these structural elements is crucial for predicting and validating the pharmacological potential of this compound.

II. Synthesis and Characterization: From Blueprint to Benchtop

The synthesis of this compound can be approached through established methodologies for the formation of the benzothiazole ring system. A plausible and efficient synthetic route would involve the condensation of 2-amino-6-methoxyphenol with propionyl chloride, followed by a cyclization reaction.

Proposed Synthetic Workflow

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

-

Step 1: Acylation. To a solution of 2-amino-6-methoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0°C, add triethylamine (1.1 equivalents). Stir the mixture for 10 minutes.

-

Slowly add propionyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude intermediate amide.

-

Step 2: Cyclization. Dissolve the crude intermediate amide in a high-boiling point solvent such as toluene.

-

Add a thionating agent, for example, Lawesson's reagent (0.5 equivalents).

-

Reflux the reaction mixture for 4-6 hours, monitoring by TLC.

-

After completion, cool the reaction mixture and purify the product by column chromatography on silica gel to yield this compound.

Characterization

The synthesized compound must be rigorously characterized to confirm its structure and purity. The following analytical techniques are recommended:

| Technique | Purpose |

| ¹H and ¹³C NMR Spectroscopy | To elucidate the molecular structure and confirm the connectivity of atoms. |

| Mass Spectrometry (MS) | To determine the molecular weight and fragmentation pattern. |

| Infrared (IR) Spectroscopy | To identify the functional groups present in the molecule. |

| High-Performance Liquid Chromatography (HPLC) | To assess the purity of the final compound. |

III. Exploring the Pharmacological Landscape: A Multi-pronged Approach

Based on the known activities of the benzothiazole scaffold, we propose a systematic investigation into the potential pharmacological effects of this compound, focusing on three key areas: anticancer, anti-inflammatory, and antioxidant activities.

A. Anticancer Potential

Numerous benzothiazole derivatives have demonstrated potent anticancer activity against a range of cancer cell lines.[8][9] The proposed mechanism often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[9]

Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway.

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

B. Anti-inflammatory and Antioxidant Potential

Inflammation and oxidative stress are implicated in the pathogenesis of numerous diseases. Benzothiazole derivatives have been reported to possess both anti-inflammatory and antioxidant properties.[5]

Caption: Workflow for evaluating anti-inflammatory and antioxidant activities.

-

Preparation of Reagents: Prepare a stock solution of this compound in methanol. Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Reaction Mixture: In a 96-well plate, add different concentrations of the test compound.

-

Add the DPPH solution to each well and incubate in the dark for 30 minutes at room temperature.

-

Absorbance Measurement: Measure the absorbance at 517 nm. Ascorbic acid is used as a positive control.

-

Calculation: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

-

Cell Culture: Culture RAW 264.7 macrophage cells.

-

Cell Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce nitric oxide (NO) production.

-

Nitrite Measurement: Measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition and determine the IC₅₀ value.

IV. Future Directions and Concluding Remarks

The exploration of this compound represents a compelling opportunity in drug discovery. The foundational knowledge of the benzothiazole scaffold provides a strong rationale for investigating its potential as a therapeutic agent. The experimental pathways outlined in this guide offer a systematic approach to validating its predicted pharmacological activities.

Should initial in vitro studies yield promising results, further investigations will be warranted, including:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by the compound.

-

In Vivo Efficacy Studies: Evaluating the compound's therapeutic effect in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

V. References

-

Khan, A., Qazi, N. G., Alvi, A. M., Rab, S. O., Iqbal, K., & Nadeem, H. (2026). Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities. PLOS ONE. [Link]

-

(2023). Synthesis and Pharmacological Activities of Benzothiazole Derivatives. Indian Journal of Pharmaceutical Education and Research.

-

(2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing.

-

(2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica.

-

(2023). Synthesis and various biological activities of benzothiazole derivative. International Journal of Research in Pharmacy and Pharmaceutical Sciences.

-

(2025). EXPLORATION OF POTENTIAL AND BIOLOGICAL EVALUATION OF NOVEL BENZOTHIAZOLE DERIVATIVES. IJSDR.

-

(2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. ResearchGate.

-

(2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Chemistry. [Link]

-

(2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate.

-

Farshbaf, M., et al. (n.d.). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES.

-

(2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.

-

(n.d.). Biological Aspects of Emerging Benzothiazoles: A Short Review. SciSpace.

-

(2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. RSC Publishing.

-

Pathak, P. P. (2022). Note on Benzothiazole used in Modern Day Drug Designing and Development. Drug Designing: Open Access, 11(2).

-

(2018). Importance of Benzothiazole Motif in Modern Drug Discovery :Introduction. ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis of new benzothiazole derivatives with in-depth In-vitro, In-vivo anti-oxidant, anti-inflammatory and anti-ulcer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmacyjournal.in [pharmacyjournal.in]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03277F [pubs.rsc.org]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Advanced Reagent Strategies for Benzothiazole Ring Closure

Abstract & Strategic Overview

Benzothiazoles are privileged pharmacophores found in antitumor agents (e.g., Phortress), neuroprotective drugs (e.g., Riluzole), and amyloid imaging agents (e.g., Thioflavin T). The construction of the benzothiazole core hinges on the formation of the C–S bond and the closure of the thiazole ring.

While classical methods rely on harsh dehydration or toxic oxidants, modern protocols emphasize atom economy and green chemistry. This guide categorizes reagent selection into three dominant synthetic pathways:

-

Oxidative Condensation: 2-aminothiophenol + aldehydes/acids.

-

Radical Cyclization (Jacobson): Intramolecular closure of thioanilides.

-

C–H Functionalization: Transition-metal-catalyzed annulation.

Strategic Decision Matrix (Pathway Selection)

Figure 1: Decision matrix for selecting synthetic routes based on available precursors and reagent classes.

Route A: Oxidative Condensation of 2-Aminothiophenol

This is the most common route for 2-substituted benzothiazoles. The reaction involves the condensation of 2-aminothiophenol (2-ATP) with an aldehyde, followed by oxidative dehydrogenation.

Critical Reagent Analysis

-

The Substrate (2-ATP): 2-aminothiophenol is prone to rapid oxidative dimerization to bis(2-aminophenyl)disulfide. Expert Tip: Always use freshly distilled 2-ATP or add a reducing agent (e.g.,

trace) if the bottle is old. -

The Oxidant: The closure requires the removal of two hydrogen atoms.

-

Molecular Iodine (

): Acts as a Lewis acid to activate the carbonyl and a mild oxidant. High yields, short times. -

DMSO: Functions as both solvent and oxidant (Swern-like mechanism).

-

Oxygen (

):[1] Greenest approach, often catalyzed by activated carbon or photocatalysts.

-

Protocol 1: Metal-Free Iodine-Mediated Synthesis

Objective: Synthesis of 2-arylbenzothiazole from benzaldehyde and 2-aminothiophenol.

Reagents:

-

2-Aminothiophenol (1.0 mmol)

-

Benzaldehyde (1.0 mmol)

-

Molecular Iodine (

) (0.1 mmol, 10 mol%) -

Solvent: Ethanol or Glycerol (Green solvent)

Step-by-Step Workflow:

-

Preparation: In a 25 mL round-bottom flask, dissolve benzaldehyde (1 eq) and 2-aminothiophenol (1 eq) in Ethanol (5 mL).

-

Activation: Add molecular iodine (10 mol%) to the mixture.

-

Reaction: Stir at room temperature (RT) for 10–30 minutes. The mixture will darken initially.

-

Note: If using electron-deficient aldehydes, mild heating (50°C) may be required.

-

-

Quenching: Add 5% aqueous

(sodium thiosulfate) solution to quench unreacted iodine. The color should lighten. -

Isolation: Extract with ethyl acetate (

mL). Wash organic layer with brine, dry over anhydrous -

Purification: Evaporate solvent. Recrystallize from hot ethanol/water.

Validation:

-

Mechanism involves Schiff base formation followed by iodine-induced intramolecular cyclization.

Route B: The Jacobson Cyclization (Radical Route)

The Jacobson cyclization transforms thiobenzanilides into benzothiazoles via a radical cation mechanism. This is ideal for accessing benzothiazoles with complex substitution patterns on the benzene ring that are difficult to access via 2-ATP.

Mechanism & Reagents

The reaction proceeds through a radical cation intermediate formed on the sulfur atom, which attacks the pendant aryl ring.

-

Classic Reagent: Potassium Ferricyanide (

) in NaOH. Effective but generates stoichiometric heavy metal waste. -

Modern Reagents: Hypervalent Iodine reagents like PIFA (Phenyliodine(III) bis(trifluoroacetate)) or DMP (Dess-Martin Periodinane). These allow for mild, organocatalytic-like conditions.

Mechanistic Pathway (DOT)

Figure 2: Radical cation pathway in Jacobson cyclization.

Route C: Copper-Catalyzed C–H Functionalization

This route constructs the ring from 2-haloanilines or simple anilines using a sulfur source, avoiding the use of unstable thiols.

Protocol 2: Copper-Catalyzed Annulation using Elemental Sulfur

Objective: Synthesis of 2-substituted benzothiazoles from 2-iodoaniline and aldehydes using

Reagents:

-

2-Iodoaniline (1.0 mmol)

-

Benzaldehyde (1.2 mmol)

-

Elemental Sulfur (

) (2.5 mmol S-equivalents) -

Catalyst: CuI (10 mol%)

-

Ligand: 1,10-Phenanthroline (10 mol%)

-

Base:

(2.0 eq) -

Solvent: DMSO or DMF (Degassed)

Step-by-Step Workflow:

-

Setup: Flame-dry a reaction tube and purge with Argon.

-

Charging: Add 2-iodoaniline,

, CuI, Phenanthroline, and -

Solvent: Add anhydrous DMSO via syringe. Add benzaldehyde.[4][5][6]

-

Heating: Seal the tube and heat to 100–120°C for 12 hours.

-

Causality: High temperature is required to activate the

ring and facilitate the oxidative addition of Cu to the aryl iodide.

-

-

Workup: Cool to RT. Dilute with water. Extract with Ethyl Acetate.[2]

-

Purification: Silica gel column chromatography (Hexane/EtOAc).

Reagent Selection Guide

| Reagent Class | Specific Reagent | Role | Pros | Cons |

| Oxidant | Dehydrogenation | Cheap, metal-free, fast (min). | Stains glassware, requires quenching. | |

| Oxidant | DDQ | Radical oxidant | High potency for tough substrates. | Toxic, difficult purification. |

| Oxidant | Air / | Terminal oxidant | Green, zero waste. | Slow kinetics (requires catalyst). |

| Catalyst | CuI / Phenanthroline | C-S bond formation | Enables use of stable halides. | Requires high heat (>100°C), metal removal. |

| Sulfur Source | S-atom donor | Odorless, stable solid. | Low atom economy (waste S). | |

| Sulfur Source | S-atom donor | High reactivity. | Hygroscopic, strong odor ( |

Expert Insights & Troubleshooting

-

Odor Control: Reactions involving 2-aminothiophenol or NaSH generate stench.

-

Solution: Keep a bleach bath (